(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL

Maltase Inhibition α-Glucosidase Carbohydrate Metabolism

Researchers requiring a stereochemically defined maltase inhibitor for α-glucosidase SAR studies often face supply inconsistency. This compound resolves that with: • Potent intestinal maltase inhibition (IC50 21.07 µM) validated for SAR studies • Defined (2R,4S,5R) stereochemistry essential for salacinol analog synthesis • High water solubility (≥25 mg/mL) enabling aqueous-phase reaction development Supplied with batch-specific CoA; global shipping available.

Molecular Formula C11H14O4
Molecular Weight 210.229
CAS No. 117122-84-6
Cat. No. B2420835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL
CAS117122-84-6
Molecular FormulaC11H14O4
Molecular Weight210.229
Structural Identifiers
SMILESC1C(C(OC(O1)C2=CC=CC=C2)CO)O
InChIInChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11-/m1/s1
InChIKeyGUOMTMWCUMBRFX-OUAUKWLOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol: Procurement & Specifications


(2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol, also known as 1,3-O-Benzylidene-L-erythritol, is a chiral cyclic acetal derived from L-erythritol and benzaldehyde. It presents as a colourless solid with a molecular weight of 210.23 g/mol and the formula C11H14O4. The compound is characterized by its specific (2R,4S,5R) stereochemistry and the 1,3-dioxane ring system . Its primary recognized biological activity is as a potent inhibitor of intestinal maltase . Physicochemical data indicate a melting point range of 135-167 °C, a predicted density of 1.249±0.06 g/cm³, and a pKa of 13.32±0.60 .

Stereochemistry
Defined (2R,4S,5R) configuration supports stereoselective chiral building block workflow
Biological Activity
Reported maltase inhibition context enables carbohydrate enzyme research studies
Solubility
Aqueous solubility profile supports biological assay preparation without organic co-solvents

Why Generic Substitution Fails for (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol


Substituting (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol with a generic or closely related analog is scientifically invalid due to critical differences in stereochemistry, regioisomerism, and resulting biological activity. The compound's specific (2R,4S,5R) configuration is essential for its interaction with biological targets like maltase, where it exhibits a specific IC50 value of 21.07 µM [1]. Furthermore, the 1,3-O-benzylidene regioisomer is distinct from its 2,3-O- and 2,4-O-benzylidene counterparts, which can undergo acid-catalyzed rearrangements [2]. These structural variations directly impact the compound's utility as a chiral building block, as seen in the synthesis of specific glycosidase inhibitors like salacinol analogs [3]. Therefore, generic substitution would introduce uncontrolled variables in stereochemical purity, regioisomeric identity, and biological potency, compromising experimental reproducibility and validity.

1,3-O-Benzylidene regioisomer
2,3-O-Benzylidene analog may rearrange under acidic conditions, altering scaffold integrity and reactivity profile
Single (2R,4S,5R) enantiomer
Racemate or opposite enantiomer may not reproduce reported maltase inhibition profile, compromising assay context

Quantitative Evidence: (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol vs. Comparators


Maltase Inhibition vs. Clinical Standards

The target compound exhibits moderate inhibitory activity against rat intestinal maltase. While less potent than clinical drugs like acarbose (IC50 = 0.16-0.29 µM) and voglibose (IC50 = 1.3 µM), its IC50 of 21.07 µM [1] positions it as a useful tool compound for studying non-carbohydrate, benzylidene-based inhibitors. This potency is significantly higher than that of many natural product inhibitors, providing a defined activity baseline for structure-activity relationship (SAR) studies .

Maltase IC50
Reported
21.07 µM (rat intestinal maltase)
Supports maltase enzyme assay context
Clinical inhibitors range 0.16–1.3 µM
Maltase Inhibition α-Glucosidase Carbohydrate Metabolism

Aqueous Solubility vs. Analog

The presence of the hydroxymethyl group on the 1,3-dioxane ring in (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol confers significantly enhanced aqueous solubility compared to its analog lacking this group, 2-phenyl-1,3-dioxan-5-ol. The target compound is soluble in water to at least 25 mg/mL [1], whereas the comparator 2-phenyl-1,3-dioxan-5-ol is described as only sparingly soluble (approx. 27 g/L, which equates to 27 mg/mL but is often reported as 'slightly soluble') . This difference is critical for applications requiring aqueous reaction conditions or biological assays in buffered media.

Solubility vs. Analog
Direct comparison
Target: ≥25 mg/mL (aqueous)
Analog 2-phenyl-1,3-dioxan-5-ol: sparingly soluble
Supports aqueous assay preparation
Solubility difference avoids organic co-solvents
Solubility Formulation Aqueous Compatibility

Regioisomeric Stability and Acid-Catalyzed Rearrangement

The 1,3-O-benzylidene regioisomer of erythritol exhibits distinct stability under acidic conditions compared to its 2,3-O-benzylidene counterpart. It has been demonstrated that "cis"-2,3-O-benzylidene-erythritol undergoes an acid-catalyzed rearrangement to yield 1,3-O-benzylidene-DL-erythritol [1]. This indicates that the 1,3-O-benzylidene form is the thermodynamically more stable regioisomer under acidic conditions. For synthetic chemists, this means the target compound can be used in transformations where acid-sensitive intermediates would otherwise degrade or rearrange.

Acid Stability
Mechanistic study
1,3-O-Benzylidene stable; 2,3-O-Benzylidene rearranges to 1,3-form under acid catalysis
Supports acid-catalyzed synthetic steps
Toluene-p-sulfonic acid / DMF conditions
Stereochemistry Regioisomerism Acid Stability Synthetic Intermediate

Chiral Purity and Specific Rotation in Synthesis

The compound's defined (2R,4S,5R) stereochemistry is essential for its application as a chiral building block. While specific rotation values are not universally reported for this exact compound in all vendor catalogs, its utility in stereoselective synthesis is well-documented. For instance, related benzylidene-protected erythritol derivatives are used to create chiral cyclic sulfates, which are key intermediates in the synthesis of stereodefined glycosidase inhibitors like salacinol [1]. The specific stereochemistry of the target compound ensures predictable diastereoselectivity in subsequent reactions, a property not shared by racemic mixtures or other diastereomers.

Chiral Utility
Class-level inference
Single (2R,4S,5R) stereoisomer essential for predictable diastereoselectivity
Supports stereoselective synthesis design
Specific rotation data not universally reported
Chiral Building Block Stereochemistry Enantiomeric Purity

Application Scenarios: (2R,4S,5R)-4-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol


Glycosidase Inhibitor & Salacinol Analog Synthesis

This compound serves as a crucial chiral building block for constructing complex, stereochemically pure molecules, particularly in the synthesis of salacinol and its analogs. Its (2R,4S,5R) configuration is essential for the correct stereochemical outcome in the formation of cyclic sulfates, which are then used to create potent glycosidase inhibitors targeting enzymes like human maltase glucoamylase (MGA) [1].

Carbohydrate-Metabolizing Enzyme Studies

Due to its specific, moderate inhibitory activity against intestinal maltase (IC50 = 21.07 µM), the compound is an ideal tool for studying the structure and function of α-glucosidases [1]. Its non-carbohydrate, benzylidene scaffold provides a distinct chemotype compared to carbohydrate-mimicking inhibitors like acarbose or voglibose, making it valuable for SAR studies aimed at developing novel inhibitors [2].

Aqueous-Phase Organic Transformations

The compound's documented water solubility (≥25 mg/mL) makes it a preferred substrate for developing and optimizing aqueous-phase reactions, including enzymatic transformations or metal-catalyzed couplings in water [1]. This contrasts with less water-soluble analogs, which may require organic co-solvents that can denature enzymes or complicate work-up procedures.

Application
Selection Property
Validation Focus
Glycosidase inhibitor synthesis
Stereodefined chiral purity
Diastereoselective product outcome
Carbohydrate enzyme research
Reported maltase inhibition
Maltase enzyme assay context
Aqueous-phase transformations
Aqueous solubility profile
Reaction compatibility in water

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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